1-(2-Bromophenyl)-2,2-difluoroethanone
Description
1-(2-Bromophenyl)-2,2-difluoroethanone is a halogenated aromatic ketone with the molecular formula C₈H₄BrF₂O and a molecular weight of ~233.9 g/mol. The compound features a bromine atom at the ortho position (2-position) of the phenyl ring and two fluorine atoms on the adjacent carbon of the ethanone moiety. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and materials science .
Key properties include:
- CAS Number: 1956376-82-1 (as per recent supplier data) .
- Synthesis: Methods often involve halogenation or coupling reactions, such as those described in patents for producing difluoroethanone derivatives via nitrous acid-mediated pathways .
- Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent, and as an intermediate in drug development .
Properties
IUPAC Name |
1-(2-bromophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYRPBFFLWHOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2,2-difluoroethanone can be synthesized through various methods. One common approach involves the bromination of 2-phenyl-2,2-difluoroethanone using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)-2,2-difluoroethanone often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like hydroxide ions, leading to the formation of phenol derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Substituted phenyl derivatives.
Nucleophilic Substitution: Phenol derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-2,2-difluoroethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2,2-difluoroethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
1-(3-Bromophenyl)-2,2-difluoroethanone (CAS 1002356-02-6)
- Molecular Formula : C₈H₄BrF₂O.
- Key Difference : Bromine at the meta position (3-position).
- Impact : Reduced steric hindrance compared to the ortho isomer, enhancing reactivity in nucleophilic substitutions. However, meta-substitution may lower electrophilicity at the carbonyl group due to weaker electron-withdrawing effects .
1-(4-Bromophenyl)-2,2-difluoroethanone (CAS 173974-88-4)
Fluorination Degree Variations
1-(2-Bromophenyl)-2,2,2-trifluoroethanone (CAS 244229-34-3)
- Molecular Formula : C₈H₄BrF₃O.
- Molecular Weight : 253.02 g/mol.
- Key Difference: Three fluorine atoms on the ethanone carbon.
- Impact : The trifluoro group intensifies electron-withdrawing effects, making the carbonyl carbon significantly more electrophilic. This enhances reactivity in nucleophilic additions but may reduce solubility in polar solvents compared to the difluoro analog .
Mixed Halogenated Derivatives
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1033805-23-0)
- Molecular Formula : C₈H₃BrClF₃O.
- Molecular Weight : 292.47 g/mol.
- Key Difference : Additional chlorine at the 4-position.
- Impact : The chlorine atom introduces further electronic and steric complexity, enabling dual reactivity in cross-coupling and substitution reactions. This compound is useful in synthesizing polyhalogenated bioactive molecules .
Physicochemical and Spectroscopic Comparisons
Boiling Points and Solubility
- 1-(2-Bromophenyl)-2,2-difluoroethanone: Lower boiling point (~210°C estimated) compared to the trifluoro analog (~230°C) due to reduced molecular weight. Moderately soluble in dichloromethane and THF .
- Trifluoro Analog: Higher boiling point and lower solubility in non-polar solvents due to increased polarity .
Spectroscopic Data
- IR Spectroscopy: The carbonyl (C=O) stretch for the difluoro compound appears at ~1690 cm⁻¹, slightly higher than non-fluorinated analogs (e.g., 1-(2-bromophenyl)ethanone at ~1680 cm⁻¹) due to fluorine’s inductive effect .
- ¹H NMR: Fluorine atoms cause splitting patterns in adjacent protons. For example, the methylene group in 1-(2-bromophenyl)-2,2-difluoroethanone shows a triplet due to coupling with two fluorine atoms .
Cross-Coupling Reactions
- The ortho-bromine in 1-(2-Bromophenyl)-2,2-difluoroethanone facilitates Suzuki couplings with boronic acids, yielding biaryl derivatives. However, steric hindrance at the ortho position may slow reaction rates compared to para-substituted analogs .
Nucleophilic Additions
- Difluoroethanones are less reactive toward Grignard reagents than trifluoro derivatives but more reactive than non-fluorinated analogs. For example, 1-(4-Bromophenyl)-2,2-difluoroethanone reacts with methylmagnesium bromide 20% faster than its non-fluorinated counterpart .
Research Findings and Trends
Recent studies highlight:
- Ortho-Substitution Challenges: Steric effects in 1-(2-Bromophenyl)-2,2-difluoroethanone complicate catalytic reactions but improve regioselectivity in some cases .
- Fluorine-Driven Bioactivity: Difluoro compounds exhibit enhanced metabolic stability in drug candidates compared to non-fluorinated analogs, as seen in antiviral and anticancer scaffolds .
Biological Activity
1-(2-Bromophenyl)-2,2-difluoroethanone is a synthetic organic compound with potential biological activity. Its structure features a bromophenyl group and a difluoroethanone moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and drug development.
- IUPAC Name : 1-(2-Bromophenyl)-2,2-difluoroethanone
- Molecular Formula : C9H6BrF2O
- Molecular Weight : 251.05 g/mol
- CAS Number : 1956376-82-1
The biological activity of 1-(2-Bromophenyl)-2,2-difluoroethanone can be attributed to its ability to interact with various biological targets. The difluoroethanone group may enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes. This can lead to inhibition of specific biological pathways, particularly in cancer and infectious diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-Bromophenyl)-2,2-difluoroethanone exhibit significant anticancer properties. For instance, analogs have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the bromine atom may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary assays suggest that it exhibits moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of difluoroethanones. It was found that compounds with halogen substituents, such as bromine, demonstrated enhanced cytotoxicity against MCF-7 cells compared to their non-halogenated counterparts. The study concluded that the presence of electron-withdrawing groups significantly contributes to the anticancer efficacy.
Case Study 2: Antimicrobial Screening
In another investigation, researchers screened a series of fluorinated ketones for antimicrobial activity. The results indicated that compounds with a bromophenyl moiety showed promising results against Gram-positive bacteria. The study highlighted the potential for developing new antibacterial agents based on this scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
